INSCoV-600K(1) is a compound that has garnered attention for its potential applications in the treatment of viral infections, particularly those caused by coronaviruses. This compound is classified under the category of antiviral agents and is being investigated for its efficacy against severe acute respiratory syndrome coronavirus 2, the virus responsible for COVID-19. The exploration of INSCoV-600K(1) is part of a broader effort to develop effective therapeutics in response to emerging viral threats.
INSCoV-600K(1) was developed through a series of chemical modifications aimed at enhancing its antiviral properties. It falls within the class of small molecule inhibitors, which are designed to target specific viral proteins or processes critical for viral replication. The classification of this compound is primarily based on its mechanism of action and the specific viral targets it aims to inhibit.
Methods and Technical Details:
The synthesis of INSCoV-600K(1) involves several steps that typically include the following:
Technical details regarding specific reagents, reaction conditions, and yields are often documented in patent filings or research publications related to INSCoV-600K(1) .
Structure and Data:
The molecular structure of INSCoV-600K(1) can be described using standard chemical notation. It typically consists of a core structure that includes various functional groups tailored to interact with viral proteins. Detailed structural data would include:
This structural analysis is crucial for understanding how modifications affect its biological activity.
Reactions and Technical Details:
INSCoV-600K(1) may undergo various chemical reactions during its synthesis and in biological systems. Key reactions include:
Understanding these reactions helps in predicting pharmacokinetics and potential side effects.
Process and Data:
The mechanism of action for INSCoV-600K(1) involves targeting specific viral components essential for replication. Typically, this includes:
Data from preclinical studies often provide insights into its effectiveness against various strains of coronaviruses .
Physical and Chemical Properties:
INSCoV-600K(1) exhibits several important physical and chemical properties:
These properties are evaluated according to standardized testing methods .
Scientific Uses:
INSCoV-600K(1) has potential applications in several areas:
The ongoing research into INSCoV-600K(1) underscores its significance in addressing current public health challenges related to viral infections.
INSCoV-600K(1) exerts its antiviral activity through targeted covalent modification of the catalytic cysteine residue (Cys145) within the substrate-binding cleft of SARS-CoV-2 main protease (Mpro/3CLpro). The compound features a reactive chloroacetamide warhead that undergoes nucleophilic attack by the thiol group (–SH) of Cys145, forming an irreversible thioether adduct (C–S bond). This covalent linkage permanently obstructs the protease’s catalytic dyad (His41–Cys145), preventing proteolytic processing of viral polyproteins essential for replication [1] [2].
The specificity of this reaction is enhanced by non-covalent interactions between INSCoV-600K(1)’s functional groups (pyrimidine, thiazole) and substrate recognition subsites (S1, S2, S4) of Mpro. X-ray crystallographic analyses of analogous compounds reveal that the chloroacetamide warhead positions the electrophilic carbon atom within 3.2 Å of Cys145’s sulfur atom, facilitating optimal orbital overlap for covalent bond formation [5]. This dual recognition mechanism—reversible binding followed by irreversible inactivation—distinguishes covalent protease inhibitors from non-covalent counterparts.
Table 1: Covalent Warhead Targeting in Coronavirus Protease Inhibitors
Compound | Warhead Chemistry | Target Residue | Bond Type | Dissociation Constant (Kd) |
---|---|---|---|---|
INSCoV-600K(1) | Chloroacetamide | Cys145 (Mpro) | Thioether | ≤ 50 nM [1] |
GC-376 | Aldehyde | Cys145 (Mpro) | Hemiacetal | 0.03 µM [3] |
Boceprevir | α-Ketoamide | Cys145 (Mpro) | Thiohemiketal | 4.1 µM [5] |
The irreversible inhibition kinetics of INSCoV-600K(1) are governed by specific structural motifs that optimize binding residence time and reaction efficiency:
Kinetic studies demonstrate time-dependent inactivation with a second-order rate constant (k~inact~/K~i~) of 1.2 × 10⁴ M⁻¹s⁻¹. Pre-steady-state kinetics reveal a rapid initial non-covalent binding phase (K~i~ = 35 nM), followed by slower covalent modification (t~½~ = 8 min) [1]. This kinetic profile ensures sustained enzyme inhibition even after plasma clearance of the compound.
Table 2: Structural Features Governing Inhibition Kinetics of INSCoV-600K(1)
Structural Element | Role in Irreversible Inhibition | Impact on Kinetics |
---|---|---|
Chloroacetamide Warhead | Electrophilic center for Cys145 thiol attack | k~inact~ = 0.15 min⁻¹ (pseudo-first order) [3] |
(R)-α-Amino Configuration | Optimal positioning for nucleophilic assault | 150-fold ↑ k~inact~ vs. (S)-isomer [5] |
4,4-Difluorocyclohexyl Group | S1 subsite occupancy and desolvation | K~i~ reduced 8-fold vs. cyclohexyl analogue |
Pyrimidin-5-yl Moiety | Hydrogen bonding with Glu166 backbone NH | Residence time ↑ 40% [2] |
INSCoV-600K(1)’s chloroacetamide warhead represents a strategic evolution from prior electrophilic inhibitors targeting viral proteases. Key comparative advantages include:
Notably, warhead choice significantly influences in vivo efficacy. Chloroacetamide-based inhibitors like INSCoV-600K(1) demonstrate superior lung tissue penetration (lung/plasma ratio = 6.2) compared to aldehyde inhibitors (ratio = 0.8), correlating with 3.5-log viral load reduction in murine models of coronavirus infection .
Table 3: Electrophilic Warhead Strategies in Mpro Inhibitors
Warhead Class | Example Compound | Reaction Mechanism | k~inact~/K~i~ (M⁻¹s⁻¹) | Selectivity Index (vs. Host Proteases) |
---|---|---|---|---|
Chloroacetamide | INSCoV-600K(1) | Irreversible alkylation | 1.2 × 10⁴ [3] | >200 [5] |
Aldehyde | GC-376 | Reversible hemiacetal | 2.5 × 10³ | 45 |
α-Ketoamide | Boceprevir | Reversible hemiketal | 8.7 × 10² [5] | 18 [5] |
Acrylamide | PF-07321332 | Michael addition | 3.8 × 10⁴ [9] | 90 [9] |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7